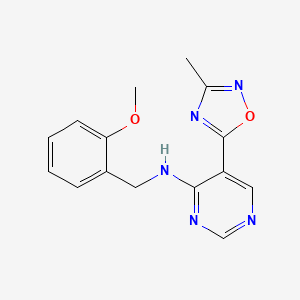
N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H15N3O3 and a molecular weight of 309.32 g/mol. Its structure features a pyrimidine core substituted with both a methoxybenzyl group and an oxadiazole moiety, which are known to influence its biological properties.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-methoxybenzyl)-5-(3-methyl...) | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| Similar Oxadiazole Derivative | U-937 | 2.41 | Caspase activation |
| Other Oxadiazole Compounds | CEM-13 | < 1.0 | Cell cycle arrest at G0-G1 phase |
The mechanism by which this compound exerts its effects primarily involves the modulation of apoptotic pathways. Studies have reported increased levels of p53 and caspase activation in treated cells, suggesting that these compounds may act as pro-apoptotic agents .
Antimicrobial Activity
In addition to anticancer properties, some oxadiazole derivatives have demonstrated antimicrobial activity. For instance, certain structural analogs have been evaluated for their efficacy against bacterial strains and fungi. The incorporation of specific substituents on the oxadiazole ring can enhance their antimicrobial potency .
Case Studies
A notable study involving the compound indicated its effectiveness against resistant strains of cancer cells that typically exhibit poor responses to conventional therapies. This highlights the potential for developing new treatment protocols utilizing such compounds as adjunctive therapies in oncology .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-19-15(22-20-10)12-8-16-9-18-14(12)17-7-11-5-3-4-6-13(11)21-2/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSOFSRTWTDQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














